(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one
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Overview
Description
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an enedioic acid and a benzothiazinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothiazinone core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under basic conditions.
Introduction of the hydroxypropoxy group: This step involves the reaction of the benzothiazinone intermediate with epichlorohydrin, followed by nucleophilic substitution with isopropylamine.
Attachment of the enedioic acid moiety: The final step involves the condensation of the hydroxypropoxy-benzothiazinone intermediate with maleic anhydride under acidic conditions to form the (E)-but-2-enedioic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The enedioic acid moiety can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (Dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the diol derivative.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with active sites of enzymes, while the benzothiazinone core can interact with hydrophobic pockets, leading to inhibition of enzyme activity. The enedioic acid moiety can participate in redox reactions, modulating cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazinone derivatives: Compounds with similar benzothiazinone cores but different substituents.
Enedioic acid derivatives: Compounds with similar enedioic acid moieties but different functional groups attached.
Uniqueness
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91375-97-2 |
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Molecular Formula |
C18H24N2O7S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H20N2O3S.C4H4O4/c1-9(2)15-6-10(17)7-19-12-5-3-4-11-14(12)20-8-13(18)16-11;5-3(6)1-2-4(7)8/h3-5,9-10,15,17H,6-8H2,1-2H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JJNXRRQPIKAVRJ-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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